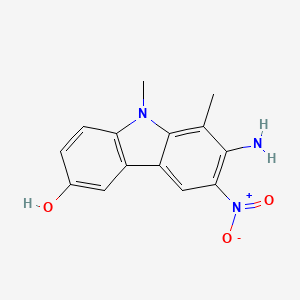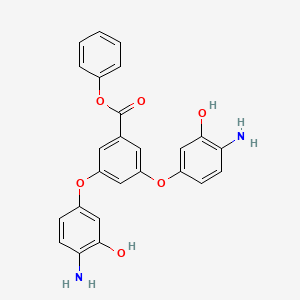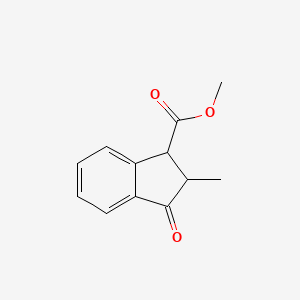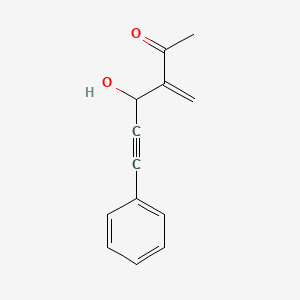
6-(3,5-Dimethylphenyl)pyridine-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(3,5-Dimethylphenyl)pyridine-2-carbaldehyde is an organic compound with the molecular formula C14H13NO It is a derivative of pyridine-2-carbaldehyde, where the pyridine ring is substituted with a 3,5-dimethylphenyl group
准备方法
The synthesis of 6-(3,5-Dimethylphenyl)pyridine-2-carbaldehyde can be achieved through several routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of 3,5-dimethylphenyl is coupled with a halogenated pyridine-2-carbaldehyde under palladium catalysis . The reaction conditions typically involve the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial production methods for this compound may involve similar coupling reactions but on a larger scale, with optimizations for yield and purity. The choice of reagents, catalysts, and reaction conditions can vary depending on the specific requirements of the production process.
化学反应分析
6-(3,5-Dimethylphenyl)pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields 6-(3,5-Dimethylphenyl)pyridine-2-carboxylic acid, while reduction yields 6-(3,5-Dimethylphenyl)pyridine-2-methanol.
科学研究应用
6-(3,5-Dimethylphenyl)pyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of various heterocyclic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes. It serves as a model substrate for investigating the mechanisms of these reactions.
Medicine: Derivatives of this compound may have potential therapeutic applications. For example, they can be explored for their activity as enzyme inhibitors or as ligands for metal-based drugs.
Industry: In materials science, this compound can be used in the synthesis of polymers and other materials with specific properties.
作用机制
The mechanism by which 6-(3,5-Dimethylphenyl)pyridine-2-carbaldehyde exerts its effects depends on its specific application. In enzyme-catalyzed reactions, the aldehyde group can undergo nucleophilic attack by amino acids in the active site of the enzyme, leading to the formation of a covalent intermediate. This intermediate can then undergo further transformations, depending on the enzyme’s catalytic mechanism.
In medicinal chemistry, the compound’s mechanism of action may involve binding to specific molecular targets, such as enzymes or receptors. The interaction with these targets can modulate their activity, leading to therapeutic effects.
相似化合物的比较
6-(3,5-Dimethylphenyl)pyridine-2-carbaldehyde can be compared with other pyridine-2-carbaldehyde derivatives, such as:
Pyridine-2-carbaldehyde: The parent compound, which lacks the 3,5-dimethylphenyl group. It has similar reactivity but different physical and chemical properties.
3,5-Dimethylpyridine-2-carbaldehyde: A derivative where the pyridine ring is substituted with methyl groups at the 3 and 5 positions. This compound may have different reactivity and applications compared to this compound.
6-(3,5-Dimethylphenyl)pyridine-3-carbaldehyde: A positional isomer where the aldehyde group is located at the 3 position instead of the 2 position. This change in position can affect the compound’s reactivity and interactions with other molecules.
属性
CAS 编号 |
628291-93-0 |
|---|---|
分子式 |
C14H13NO |
分子量 |
211.26 g/mol |
IUPAC 名称 |
6-(3,5-dimethylphenyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C14H13NO/c1-10-6-11(2)8-12(7-10)14-5-3-4-13(9-16)15-14/h3-9H,1-2H3 |
InChI 键 |
YMVFPZWQFXODJF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)C2=CC=CC(=N2)C=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(Iodoboranediyl)bis(methylene)]bis(diiodoborane)](/img/structure/B14213110.png)
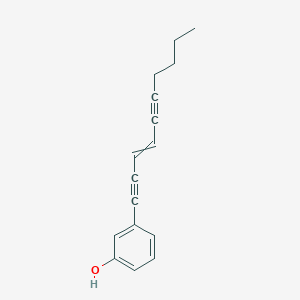
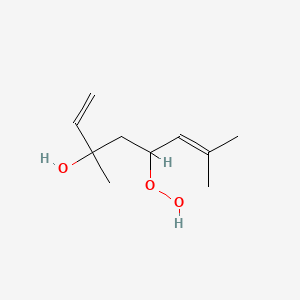
![2-(Trifluoromethyl)-N-[2-(3,5,6-trifluoropyridin-2-yl)ethyl]benzamide](/img/structure/B14213122.png)
![N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}pyridine-4-carboxamide](/img/structure/B14213130.png)
![(2R)-2-[(Benzyloxy)methoxy]pentan-3-one](/img/structure/B14213148.png)

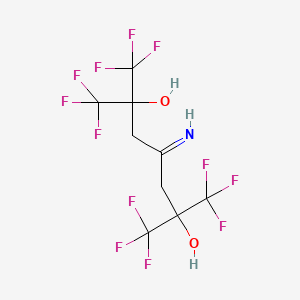
![N-[(1S)-2-oxocyclohexyl]butanamide;hydrochloride](/img/structure/B14213172.png)
![N-[2-(2-Methylbenzyl)phenyl]formamide](/img/structure/B14213173.png)
